

# Application Notes: Investigating Mitochondrial Toxicity of Tenofovir

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## Compound of Interest

Compound Name: *Tenofovir maleate*

Cat. No.: *B1139463*

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## Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for HIV infection. While older NRTIs are known mitochondrial toxins, primarily due to their inhibition of mitochondrial DNA polymerase  $\gamma$  (Pol- $\gamma$ ), tenofovir exhibits a significantly lower potential for inducing mitochondrial dysfunction.[1][2] Its active metabolite, tenofovir diphosphate (TFV-DP), is a weak inhibitor of Pol- $\gamma$ . [1] However, studies suggest that at high concentrations, tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, can impact mitochondrial function through alternative mechanisms, particularly in renal proximal tubule cells where the drug accumulates.[3][4] The primary mechanisms investigated include direct inhibition of respiratory chain complexes, mild induction of oxidative stress, and initiation of apoptotic pathways.[4][5][6]

These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for studying the effects of tenofovir on mitochondrial function, tailored for researchers in drug development and cellular biology.

## Key Mechanisms of Tenofovir-Associated Mitochondrial Effects

- **Inhibition of DNA Polymerase  $\gamma$  (Pol- $\gamma$ ):** The classical mechanism for NRTI toxicity involves the inhibition of Pol- $\gamma$ , the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][7] This leads to mtDNA depletion, impaired synthesis of essential respiratory

chain subunits, and subsequent mitochondrial dysfunction.[7] Tenofovir is considered a weak inhibitor of Pol- $\gamma$  compared to other NRTIs like zalcitabine (ddC) or didanosine (ddI).[1][2][7]

- **Inhibition of Respiratory Chain Complexes:** Recent evidence points to a more direct effect of TDF on the oxidative phosphorylation (OXPHOS) system. Specifically, the active metabolite of tenofovir has been shown to inhibit Complex V (ATP synthase), leading to a decrease in ATP-linked respiration and cellular ATP levels without significantly affecting mtDNA content in short-term exposures.[5][8]
- **Oxidative Stress and Apoptosis:** Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage.[4] Studies have shown that tenofovir can increase mitochondrial superoxide production.[4] This oxidative stress, coupled with energy depletion, can trigger programmed cell death (apoptosis) through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[6]

## Data Presentation: Quantitative Effects of Tenofovir and Other NRTIs

Table 1: Comparative Effects of NRTIs on Mitochondrial DNA (mtDNA) Content in Various Cell Types.

Drug	Cell Type	Concentration (µM)	Treatment Duration	mtDNA Content (% of Control)	Reference
Tenofovir	HepG2	300	9 days	~100%	<a href="#">[1]</a>
Tenofovir	SkMCs	300	18 days	~100%	<a href="#">[1]</a>
Tenofovir	RPTECs	300	21 days	Minimal change	<a href="#">[1]</a>
Zalcitabine (ddC)	HepG2	3	9 days	~10%	<a href="#">[1]</a>
Didanosine (ddI)	HepG2	300	9 days	~0%	<a href="#">[1]</a>
Zidovudine (ZDV)	HepG2	300	9 days	~75%	<a href="#">[1]</a>

| Tenofovir Disoproxil (TDF) | RPTEC/TERT1 | - | 24 hours | No reduction [\[\[5\]](#) |

Table 2: Effects of NRTIs on Lactic Acid Production.

Drug	Cell Type	Concentration (µM)	Treatment Duration	Lactate Production (% of Control)	Reference
Tenofovir	HepG2	300	3 days	101%	<a href="#">[1]</a>
Tenofovir	SkMCs	300	6 days	116%	<a href="#">[1]</a>
Zidovudine (ZDV)	HepG2	300	3 days	207%	<a href="#">[1]</a>
Zidovudine (ZDV)	SkMCs	300	6 days	291%	<a href="#">[1]</a>

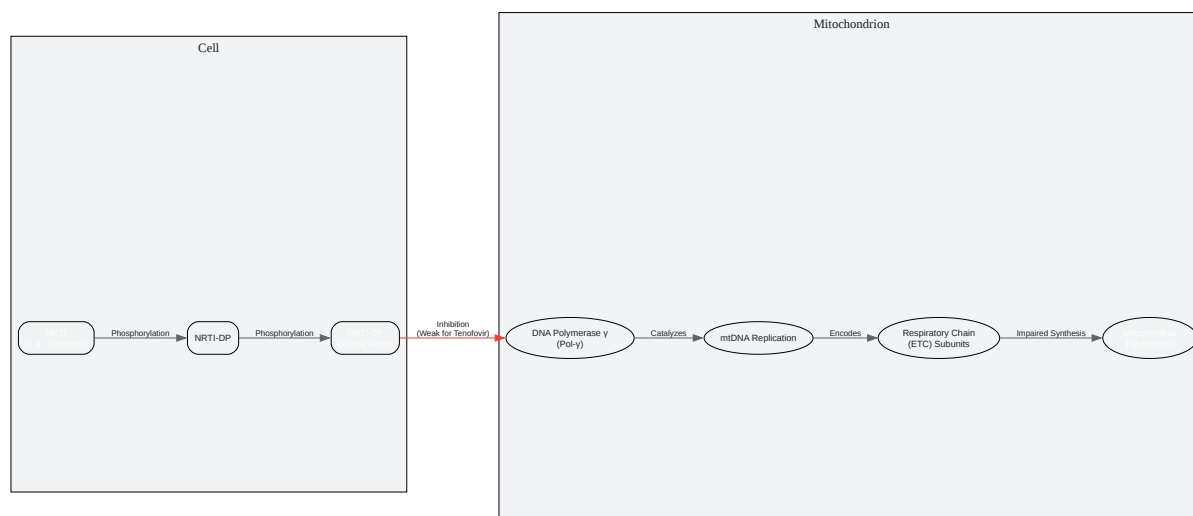
| Zalcitabine (ddC) | HepG2 | 30 | 3 days | 133% [\[\[1\]](#) |

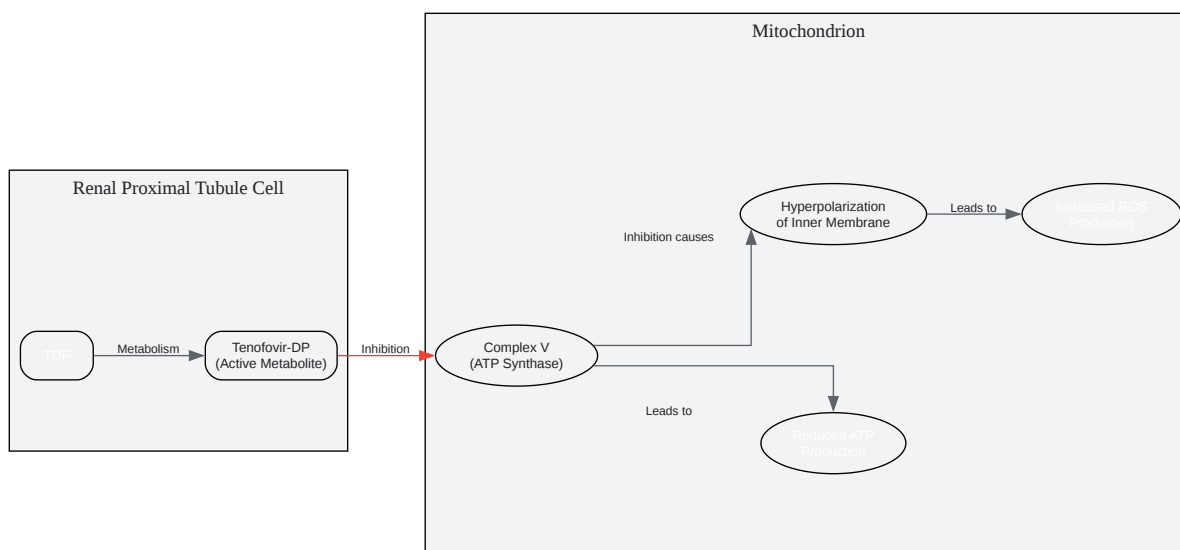
Table 3: Effect of Tenofovir Disoproxil Fumarate (TDF) on Mitochondrial Respiration in RPTEC/TERT1 Cells (24h Treatment).

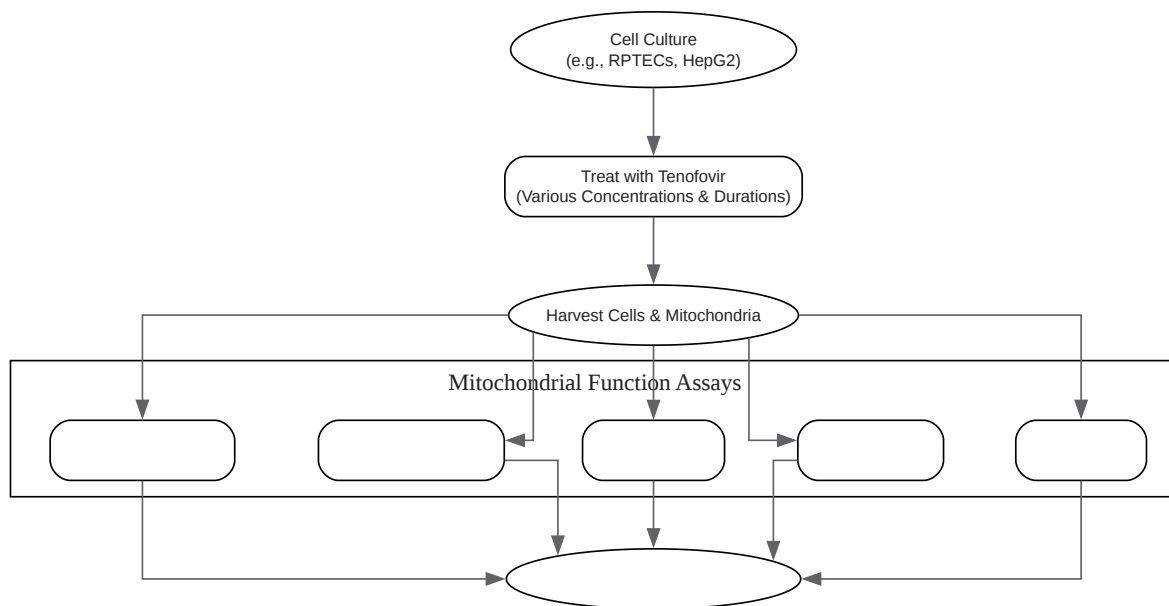
Parameter	Control	300 $\mu$ M TDF	500 $\mu$ M TDF	Reference
Basal Respiration	~100%	Decreased	Significantly Decreased	<a href="#">[5]</a> <a href="#">[8]</a>
ATP-Linked Respiration	~100%	Decreased	Significantly Decreased	<a href="#">[5]</a> <a href="#">[8]</a>
Maximal Respiration	~100%	Well preserved	Well preserved	<a href="#">[5]</a> <a href="#">[8]</a>

| Spare Respiratory Capacity | ~100% | Well preserved | Well preserved |[\[5\]](#)[\[8\]](#) |

## Visualizing Mechanisms and Workflows







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